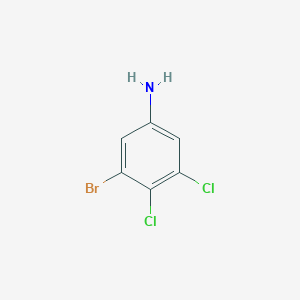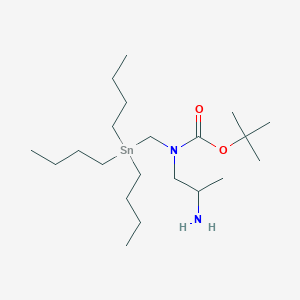
t-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
T-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate is an organotin compound with a variety of applications in scientific research. It is a colorless liquid at room temperature and is slightly soluble in water. It is a versatile compound that can be used as a catalyst, reagent, and a ligand for metal complexes. It is also used in the synthesis of organic compounds and can be used as a chelating agent for metal ions.
Applications De Recherche Scientifique
T-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate has a number of applications in scientific research. It is used as a catalyst in the synthesis of organic compounds, as a reagent in organic synthesis, and as a ligand for metal complexes. It is also used in the synthesis of pharmaceuticals and other compounds. It has been used in the synthesis of peptides, nucleic acids, and other molecules. It is also used in the synthesis of metal complexes and as a chelating agent for metal ions.
Mécanisme D'action
T-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate acts as a catalyst in the synthesis of organic compounds. It is a Lewis acid that can form complexes with Lewis bases, such as amines, alcohols, and carboxylic acids. It can also act as a nucleophile and react with electrophiles to form covalent bonds. It can also form complexes with metal ions and act as a chelating agent.
Biochemical and Physiological Effects
This compound has not been studied for its biochemical and physiological effects in humans. However, it has been studied in animals and has been found to have no adverse effects. It has been found to be non-toxic and non-carcinogenic in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
T-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate has a number of advantages and limitations for lab experiments. It is a versatile compound that can be used as a catalyst, reagent, and a ligand for metal complexes. It is also relatively inexpensive and can be stored for long periods of time. However, it is slightly soluble in water and must be handled with care due to its potential toxicity.
Orientations Futures
The potential applications of T-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate are numerous and can be explored in a number of different ways. Future research could focus on the synthesis of new organic compounds using this compound as a catalyst. It could also be used to synthesize metal complexes and as a chelating agent for metal ions. Additionally, future research could focus on the biochemical and physiological effects of this compound in humans. Finally, further research could be conducted to explore the potential applications of this compound in pharmaceuticals and other compounds.
Méthodes De Synthèse
T-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate can be synthesized from tributylstannane, 2-aminopropanol, and butyl bromide. The reaction involves the formation of an organotin intermediate which is then reacted with 2-aminopropanol to form the desired product. The reaction is carried out in an inert atmosphere at a temperature of 0°C.
Propriétés
IUPAC Name |
tert-butyl N-(2-aminopropyl)-N-(tributylstannylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N2O2.3C4H9.Sn/c1-7(10)6-11(5)8(12)13-9(2,3)4;3*1-3-4-2;/h7H,5-6,10H2,1-4H3;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYWVIGGNCIIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CN(CC(C)N)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46N2O2Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

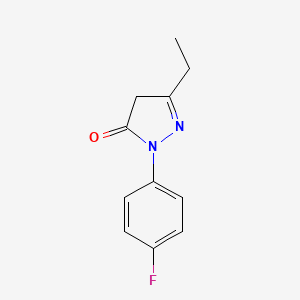
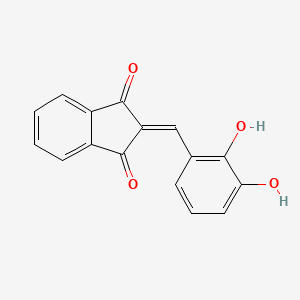





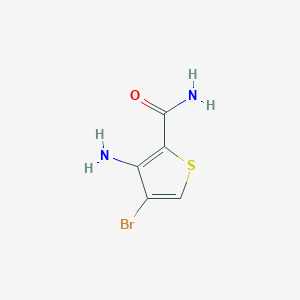

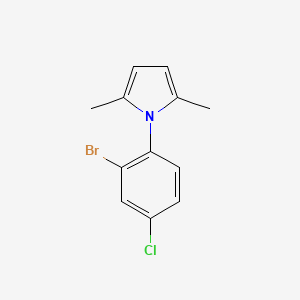
![1-((((2,4-Difluorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6355718.png)


